Bis(3-fluorobenzoyl) peroxide Bis(3-fluorobenzoyl) peroxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18332870
InChI: InChI=1S/C14H8F2O4/c15-11-5-1-3-9(7-11)13(17)19-20-14(18)10-4-2-6-12(16)8-10/h1-8H
SMILES:
Molecular Formula: C14H8F2O4
Molecular Weight: 278.21 g/mol

Bis(3-fluorobenzoyl) peroxide

CAS No.:

Cat. No.: VC18332870

Molecular Formula: C14H8F2O4

Molecular Weight: 278.21 g/mol

* For research use only. Not for human or veterinary use.

Bis(3-fluorobenzoyl) peroxide -

Specification

Molecular Formula C14H8F2O4
Molecular Weight 278.21 g/mol
IUPAC Name (3-fluorobenzoyl) 3-fluorobenzenecarboperoxoate
Standard InChI InChI=1S/C14H8F2O4/c15-11-5-1-3-9(7-11)13(17)19-20-14(18)10-4-2-6-12(16)8-10/h1-8H
Standard InChI Key ZZCGKIXXOCAHNO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)F)C(=O)OOC(=O)C2=CC(=CC=C2)F

Introduction

Chemical Structure and Fundamental Properties

Bis(2-fluorobenzoyl) peroxide belongs to the diaryl peroxide class, with the molecular formula C₁₄H₈F₂O₄ and a molar mass of 278.21 g/mol. Its structure consists of two 2-fluorobenzoyl groups linked by a peroxide bridge (Fig. 1). The electron-withdrawing fluorine substituents at the ortho position enhance thermal stability while facilitating controlled radical generation during decomposition .

Key Physical Properties

PropertyValue/DescriptionSource
Purity (typical)98.5%
Decomposition Temperature90–150°C
Common Formulations50% paste in silicone oil/phthalate
StabilitySensitive to heat, friction, and shock

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a two-step process: (1) preparation of bis(2-fluorobenzoyl) peroxide via oxidative coupling and (2) formulation into a stabilized paste .

Step 1: Peroxide Formation

  • Reactants: 2-fluorobenzoyl chloride, hydrogen peroxide, sodium hydroxide.

  • Conditions:

    • Temperature: 10–15°C (prevents premature decomposition).

    • Reaction time: 60 minutes post-addition.

  • Yield: 91% after drying under reduced pressure .

Step 2: Paste Formulation

  • Phlegmatizing Agents: Dimethyl silicone oil or phthalic esters (50–80 wt%).

  • Processing: Mixing followed by particle size reduction via three-roll milling .

Applications in Silicone Rubber Crosslinking

Mechanism of Action

Upon heating, bis(2-fluorobenzoyl) peroxide undergoes homolytic cleavage, generating 2-fluorobenzoyloxy radicals (Fig. 2). These abstract hydrogen atoms from silicone polymer chains, initiating crosslinking via radical recombination .

Advantages Over Dichlorinated Analogs

  • Higher Crosslinking Rate: Achieves equivalent cure states at 70% dosage compared to bis(2,4-dichlorobenzoyl) peroxide .

  • No Blooming: Fluorinated byproducts remain soluble, eliminating surface residue .

  • Broad Temperature Compatibility: Effective between 90°C and 150°C .

Performance in Methylvinyl Silicone Rubbers

Compression molding trials (120°C, 10 min) demonstrate:

  • Tensile Strength: 8.5–9.2 MPa.

  • Elongation at Break: 450–500%.

  • Tear Resistance: 25–28 kN/m .

Comparative Analysis with Alternative Peroxides

Bis(2-fluorobenzoyl) vs. Bis(2,4-dichlorobenzoyl) Peroxide

ParameterBis(2-fluorobenzoyl) PeroxideBis(2,4-dichlorobenzoyl) Peroxide
Crosslinking Efficiency1.4× higherBaseline
Surface BloomingAbsentPresent
Byproduct ToxicityLower (F vs. Cl)Higher
Thermal StabilityModerateHigher

Emerging Developments and Future Directions

Recent advances in radical trifluoromethoxylation (e.g., using bis(trifluoromethyl)peroxide ) highlight opportunities to adapt bis(2-fluorobenzoyl) peroxide for novel fluoropolymer syntheses. Challenges include improving low-temperature reactivity and expanding compatibility with high-performance silicones.

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